1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene
Overview
Description
1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H21ClO3 It is a derivative of benzene, featuring a chloro group and a complex ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The chloro group can be replaced by a nucleophile under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. The reaction typically occurs in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives of the compound.
Scientific Research Applications
1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to restore aromaticity . The pathways involved depend on the nature of the reaction and the specific conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]benzene
- 1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]-2-methylbenzene
Comparison
Compared to similar compounds, 1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene is unique due to its specific ether linkage and the position of the chloro group. These structural differences can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-2-20-15-9-11-16(12-10-15)21-13-5-6-14-22-18-8-4-3-7-17(18)19/h3-4,7-12H,2,5-6,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQPIIBOHWSYQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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